molecular formula C22H22BrNO B420643 1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol

1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B420643
M. Wt: 396.3g/mol
InChI Key: BOFXEAJNXZDDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol: is a complex organic compound that features a naphthol core substituted with a piperidino group and a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Naphthol Substitution: The 4-bromobenzyl chloride is then reacted with 2-naphthol in the presence of a base such as potassium carbonate to form 1-(4-bromobenzyl)-2-naphthol.

    Piperidino Substitution: Finally, the 1-(4-bromobenzyl)-2-naphthol is reacted with piperidine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of 1-(alpha-Piperidino-4-hydroxybenzyl)-2-naphthol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, particularly those involved in neurological functions, by binding to specific receptors or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(alpha-Piperidino-4-chlorobenzyl)-2-naphthol
  • 1-(alpha-Piperidino-4-fluorobenzyl)-2-naphthol
  • 1-(alpha-Piperidino-4-methylbenzyl)-2-naphthol

Comparison

1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

Molecular Formula

C22H22BrNO

Molecular Weight

396.3g/mol

IUPAC Name

1-[(4-bromophenyl)-piperidin-1-ylmethyl]naphthalen-2-ol

InChI

InChI=1S/C22H22BrNO/c23-18-11-8-17(9-12-18)22(24-14-4-1-5-15-24)21-19-7-3-2-6-16(19)10-13-20(21)25/h2-3,6-13,22,25H,1,4-5,14-15H2

InChI Key

BOFXEAJNXZDDLI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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